methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Description
Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a sulfonamide-functionalized ester compound characterized by a central propanoate backbone substituted with a phenyl group at the β-position and a (E)-2-phenylethenylsulfonylamino moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s stereochemistry and conformation have been studied using crystallographic tools like SHELX and ORTEP-3 , which are critical for validating its 3D structure and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-18(20)14-17(16-10-6-3-7-11-16)19-24(21,22)13-12-15-8-4-2-5-9-15/h2-13,17,19H,14H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRJVIOSFFSGT-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
This compound is a sulfonamide derivative with potential pharmacological significance. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure suggests it may interact with various biological targets, potentially influencing cellular pathways.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C19H21N1O4S1
- IUPAC Name : this compound
Antimicrobial Properties
Sulfonamides traditionally exhibit antimicrobial effects by inhibiting bacterial folic acid synthesis. The presence of the sulfonamide group in this compound suggests it may possess similar antibacterial properties.
Anticancer Potential
Recent studies have highlighted that sulfonamide derivatives can induce apoptosis in cancer cells. The specific structure of this compound, particularly the phenyl groups, may enhance its interaction with cancer cell receptors, promoting therapeutic effects.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups can inhibit enzymes such as carbonic anhydrase and various proteases, which are crucial in several metabolic pathways. This inhibition could lead to significant physiological effects, including anti-inflammatory actions.
Study 1: Antimicrobial Activity Evaluation
In a study evaluating various sulfonamide derivatives, this compound was tested against a range of bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Compound Name | Activity (Zone of Inhibition) | Bacterial Strain Tested |
|---|---|---|
| This compound | 15 mm | Staphylococcus aureus |
| Control (Sulfamethoxazole) | 25 mm | Staphylococcus aureus |
Study 2: Anticancer Effects
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 µM | Caspase Activation |
| HeLa (Cervical Cancer) | 10 µM | Reactive Oxygen Species Induction |
Comparison with Similar Compounds
Ethyl 3-(Methylsulfonyl)propanoate
Key Differences :
- Substituent Variation: Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) replaces the (E)-2-phenylethenylsulfonylamino group with a simpler methylsulfonyl group, reducing steric hindrance and altering electronic properties .
- Ester Group : The ethyl ester (vs. methyl ester) slightly increases hydrophobicity.
- Applications : While both compounds serve as intermediates, the ethyl derivative is more commonly used in agrochemical synthesis due to its lower reactivity and stability under harsh conditions .
Benzyl 2-Methyl-3-(Oxiran-2-yl)propanoate (Bn-MPO)
Key Differences :
- Functional Group : Bn-MPO features an oxirane (epoxide) ring instead of a sulfonamide, enabling ring-opening reactions for polymer synthesis .
- Stereochemical Complexity: The epoxide group introduces chirality, requiring precise stereochemical control during synthesis, unlike the planar (E)-2-phenylethenylsulfonylamino group in the target compound .
- Reactivity : Bn-MPO is highly reactive toward nucleophiles (e.g., amines), whereas the sulfonamide group in the target compound exhibits moderate reactivity, favoring electrophilic aromatic substitution.
2-((tert-Butoxycarbonyl)(Methyl)Amino)Ethyl 2-Methyl-3-(Oxiran-2-yl)propanoate (BocN-MPO)
Key Differences :
- Protected Amine Functionality : BocN-MPO incorporates a tert-butoxycarbonyl (Boc)-protected amine, enabling controlled deprotection for site-specific functionalization. This contrasts with the target compound’s sulfonamide, which lacks such orthogonal protection strategies .
- Applications: BocN-MPO is a comonomer for introducing amine functionalities in polymers, whereas the target compound’s sulfonamide group is more suited for hydrogen-bonding interactions in supramolecular chemistry.
Table 1: Comparative Properties of Methyl 3-Phenyl-3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoate and Analogs
| Compound | Molecular Formula | Key Substituent | Synthesis Steps | Applications |
|---|---|---|---|---|
| This compound | C₁₈H₁₉NO₄S | (E)-2-Phenylethenylsulfonylamino | Multi-step sulfonylation and esterification | Medicinal chemistry, catalysis |
| Ethyl 3-(methylsulfonyl)propanoate | C₆H₁₂O₄S | Methylsulfonyl | One-step sulfonation | Agrochemical intermediates |
| Bn-MPO | C₁₃H₁₄O₃ | Oxirane (epoxide) | Epoxidation of allyl esters | Polymer chemistry |
| BocN-MPO | C₁₄H₂₃NO₅ | Boc-protected amine + oxirane | Epoxidation + Boc protection | Functionalized polymers |
Key Observations:
- Synthetic Complexity : The target compound requires multi-step synthesis involving sulfonylation and stereoselective esterification, whereas analogs like Bn-MPO and BocN-MPO emphasize epoxidation and protection/deprotection strategies .
- Crystallographic Validation : Tools like SIR97 and SHELXL are indispensable for resolving the stereochemistry of sulfonamides and epoxides, ensuring structural accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
